molecular formula C11H7F2NO3 B8707946 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B8707946
M. Wt: 239.17 g/mol
InChI Key: QCUZVPJWNWJVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a carboxyl group, a methyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of a catalyst such as gold(III) chloride to form the isoxazole ring . Another method involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by copper(I) chloride .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-(2,6-difluorophenyl)isoxazole: Similar structure but lacks the carboxyl group.

    4-Carboxy-3-(2,6-difluorophenyl)isoxazole: Similar structure but lacks the methyl group.

    5-Methyl-3-(2,6-difluorophenyl)isoxazole: Similar structure but lacks the carboxyl group.

Uniqueness

3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the carboxyl and methyl groups on the isoxazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H,15,16)

InChI Key

QCUZVPJWNWJVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner similar to that for preparation 16, 4-methoxycarbonyl-5-methyl-3-(2,6-difluorophenyl)isoxazole (0.244 g, 0.910 mmol), 5N NaOH (1 ml, 5.0 mmol), and methanol (10 ml) afforded 4-carboxy-5-methyl-3-(2,6-difluorophenyl)isoxazole (0.216 g, 93%) which was used without purification.
Quantity
0.244 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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